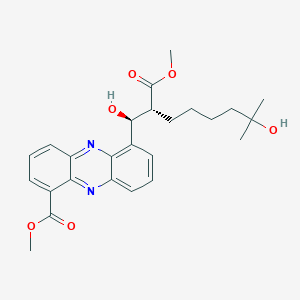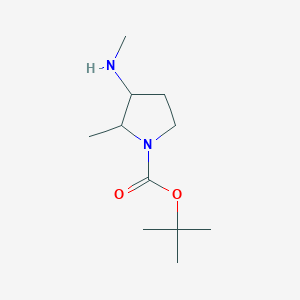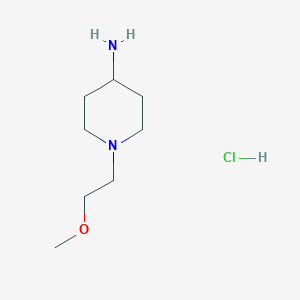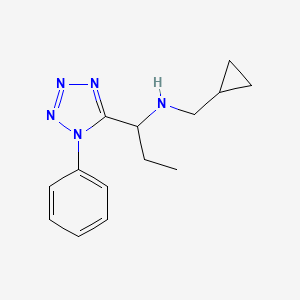![molecular formula C11H23ClN2O2S B1487425 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride CAS No. 2203016-94-6](/img/structure/B1487425.png)
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride
Vue d'ensemble
Description
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry and pharmaceutical applications. This compound is characterized by the presence of two piperidine rings connected via a sulfonyl group, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Sulfonylation: The piperidine ring is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine. This step introduces the sulfonyl group, which is crucial for the compound’s biological activity.
Coupling Reaction: The sulfonylated piperidine is coupled with another piperidine moiety through a nucleophilic substitution reaction, forming the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting sulfonyl groups to thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Functionalized piperidine derivatives.
Applications De Recherche Scientifique
1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a modulator of biological pathways and as a tool for studying receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders, inflammation, and other medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Piperidine: A simpler analog with a single piperidine ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring analog with one nitrogen atom.
Uniqueness: 1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride is unique due to its dual piperidine rings connected by a sulfonyl group, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and therapeutic applications.
Propriétés
IUPAC Name |
1-(piperidin-3-ylmethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.ClH/c14-16(15,13-7-2-1-3-8-13)10-11-5-4-6-12-9-11;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCLFHHXPPPFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![5-(Cyclohexylmethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1487351.png)
![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B1487357.png)
![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)
![7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487360.png)



![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)
